Ssioriside Ssioriside [(2R,3R)-4-(3,5-Dimethoxy-4-hydroxyphenyl)-3-(hydroxymethyl)-2-(3,5-dimethoxy-4-hydroxybenzyl)butyl]beta-D-xylopyranoside is a natural product found in Litsea glutinosa, Prunus padus, and Prunus ssiori with data available.
Brand Name: Vulcanchem
CAS No.: 126882-53-9
VCID: VC21344337
InChI: InChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18-,23+,26-,27-/m1/s1
SMILES: COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O
Molecular Formula: C27H38O12
Molecular Weight: 554.6 g/mol

Ssioriside

CAS No.: 126882-53-9

Cat. No.: VC21344337

Molecular Formula: C27H38O12

Molecular Weight: 554.6 g/mol

* For research use only. Not for human or veterinary use.

Ssioriside - 126882-53-9

Specification

CAS No. 126882-53-9
Molecular Formula C27H38O12
Molecular Weight 554.6 g/mol
IUPAC Name (2R,3R,4S,5R)-2-[(2S,3S)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18-,23+,26-,27-/m1/s1
Standard InChI Key UTPBCUCEDIRSFI-KHLXKNNCSA-N
Isomeric SMILES COC1=CC(=CC(=C1O)OC)C[C@H](CO)[C@H](CC2=CC(=C(C(=C2)OC)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O
SMILES COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O
Canonical SMILES COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O
Appearance Powder

Introduction

Chemical Structure and Classification

Molecular Identification and Basic Properties

Ssioriside is identified by the CAS number 126882-53-9 and has the molecular formula C27H38O12. The compound has a molecular weight of 554.6 g/mol and is classified as both a lignan and a glycoside . In the Human Metabolome Database, Ssioriside is registered with the ID HMDB0038934 .

The full chemical name of Ssioriside is 2-[4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol . It is also known by several synonyms including [(2R,3R)-4-(3,5-Dimethoxy-4-hydroxyphenyl)-3-(hydroxymethyl)-2-(3,5-dimethoxy-4-hydroxybenzyl)butyl] and β-D-Xylopyranoside,(2S,3S)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butyl .

Structural Characteristics

As a lignan glycoside, Ssioriside belongs to a class of aromatic polycyclic compounds that contain a carbohydrate component glycosidically linked to a lignan moiety . The compound features multiple hydroxyl groups and methoxy substituents attached to phenyl rings, giving it a complex three-dimensional structure. The molecule contains 6 undefined stereocenters, making conformer generation challenging in computational studies .

Physicochemical Properties

Ssioriside possesses several important physicochemical properties that influence its biological behavior and potential applications. These properties are summarized in Table 1.

PropertyValue
Molecular FormulaC27H38O12
Molecular Weight554.6 g/mol
XLogP30.9
Hydrogen Bond Donor Count6
Hydrogen Bond Acceptor Count12
Rotatable Bond Count13
Topological Polar Surface Area177
Heavy Atom Count39
Undefined Atom Stereocenter Count6

Table 1: Physicochemical properties of Ssioriside

The moderate XLogP3 value of 0.9 suggests that Ssioriside has a balance between hydrophilic and lipophilic properties, which may influence its absorption and distribution in biological systems. The high number of hydrogen bond donors (6) and acceptors (12) indicates potential for multiple interactions with biological targets .

Natural Sources and Occurrence

Plant Sources

Ssioriside has been reported to occur naturally in Cinnamomum osmophloeum, a plant species belonging to the Lauraceae family . This finding is significant as it provides a potential natural source for isolation and further study of the compound.

Analytical Methods for Identification

Emerging Technologies

Research Challenges and Future Directions

Current Limitations in Ssioriside Research

The limited research on Ssioriside presents several challenges for comprehensive understanding of this compound. The presence of 6 undefined stereocenters makes conformer generation and structural elucidation difficult . Additionally, the lack of quantitative data on its occurrence in natural sources hampers efforts to assess its dietary significance and potential as a biomarker.

Systematic Review Considerations

An examination of systematic review methodologies reveals that comprehensive searches across multiple databases are essential for thorough literature coverage. A cross-sectional study of 199 systematic reviews found that the average number of data sources used was 3.9, with a range of 1-10 . This finding suggests that the limited literature on Ssioriside might be partly due to insufficient database coverage in previous research efforts.

Future Research Opportunities

Several promising directions for future Ssioriside research include:

  • Comprehensive stereochemical characterization

  • Quantitative analysis of its occurrence in various plant sources

  • Evaluation of its bioavailability and metabolism

  • Assessment of potential biological activities, particularly those associated with other lignans

  • Investigation of structure-activity relationships to inform potential medicinal applications

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